6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
Brand Name: Vulcanchem
CAS No.: 17952-83-9
VCID: VC20985167
InChI: InChI=1S/C11H9ClN2O/c12-6-1-2-9-8(5-6)7-3-4-13-11(15)10(7)14-9/h1-2,5,14H,3-4H2,(H,13,15)
SMILES: C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)Cl
Molecular Formula: C11H9ClN2O
Molecular Weight: 220.65 g/mol

6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one

CAS No.: 17952-83-9

Cat. No.: VC20985167

Molecular Formula: C11H9ClN2O

Molecular Weight: 220.65 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one - 17952-83-9

Specification

CAS No. 17952-83-9
Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
IUPAC Name 6-chloro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one
Standard InChI InChI=1S/C11H9ClN2O/c12-6-1-2-9-8(5-6)7-3-4-13-11(15)10(7)14-9/h1-2,5,14H,3-4H2,(H,13,15)
Standard InChI Key LEAGCIWJKRFYRT-UHFFFAOYSA-N
SMILES C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)Cl
Canonical SMILES C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)Cl

Introduction

Chemical Identity and Classification

6-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one belongs to the beta-carboline class of heterocyclic compounds, specifically functioning as a chlorinated derivative of tetrahydro-beta-carbolin-1-one. This compound is characterized by its pyrido[3,4-b]indole scaffold with a chlorine substituent at the 6-position. It is officially registered with CAS number 17952-83-9 and possesses several synonyms in chemical literature including 6-Chloro-1-tetrahydronorharmanone and 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one . The compound's structural classification as a beta-carboline indicates its importance in various biological systems, as this molecular scaffold appears frequently in natural products and pharmaceutically active compounds. The presence of the chlorine atom at position 6 significantly alters the compound's electronic properties compared to its non-chlorinated counterpart, potentially enhancing its biological activity profiles and pharmaceutical utility .

Physical and Chemical Properties

6-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one possesses distinct physical and chemical properties that influence its behavior in various chemical and biological systems. These properties provide essential information for researchers working with this compound in synthesis, formulation, or biological testing.

Basic Physical Properties

The compound presents a defined set of physical characteristics that have been experimentally determined:

PropertyValue
Molecular FormulaC₁₁H₉ClN₂O
Molecular Weight220.65 g/mol
Density1.44 g/cm³
Boiling Point554.2°C at 760 mmHg
Flash Point289°C
InChIInChI=1S/C11H9ClN2O/c12-6-1-2-9-8(5-6)7-3-4-13-11(15)10(7)14-9/h1-2,5,14H,3-4H2,(H,13,15)
SMILESC1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)Cl

These fundamental properties illustrate the compound's physicochemical profile, indicating its relatively high boiling point and moderate lipophilicity .

Solubility and Partition Coefficient

6-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one has a calculated LogP value of 2.436, suggesting a moderate lipophilicity. This property significantly influences the compound's behavior in biological systems, particularly its ability to cross cell membranes and interact with lipophilic binding sites of target proteins. The moderate lipophilicity also affects its solubility characteristics, making it more soluble in organic solvents than in aqueous environments, a factor that must be considered in formulation development and biological testing .

Structural Characteristics

The structural features of 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one are fundamental to understanding its chemical reactivity and biological activity. These structural elements also provide the foundation for structure-activity relationship studies in drug development.

Molecular Structure

6-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one features a tetracyclic structure comprised of a pyrido[3,4-b]indole core (beta-carboline) with a chlorine substituent at position 6. The compound contains a six-membered lactam ring fused to the indole system, creating a rigid molecular framework. The lactam functionality includes a carbonyl group at position 1, which serves as a potential hydrogen bond acceptor in biological interactions. The presence of the indole NH group also provides a hydrogen bond donor site, which is crucial for potential interactions with biological targets. The chlorine atom at position 6 significantly influences the electronic distribution across the molecule, enhancing its potential for specific interactions with target proteins .

Comparative Structural Analysis

When compared to its non-chlorinated analog 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one (L-Oxonoreleagnine), the presence of the chlorine atom in the 6-position distinctly alters the electronic properties and potentially the biological activity profile. The chlorine substituent increases the molecule's lipophilicity and can enhance binding affinity to certain targets through halogen bonding interactions. Additionally, this structural modification can impact the compound's metabolic stability, as the chlorine atom potentially blocks a site of metabolic oxidation present in the parent compound .

Synthesis Methods

The synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one has been documented in chemical literature, providing valuable information for researchers interested in producing this compound for further studies or applications.

Reported Synthetic Approaches

According to published literature, a common synthetic pathway for 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one yields approximately 87% of the target product. The synthesis typically involves heating with formic acid for 1 hour under controlled conditions. This approach has been documented in the Journal of Medicinal Chemistry (1994, vol. 37, #25, p. 4307-4316) by researchers including Guengoer, Timur, Malabre, Patrice, and colleagues .

The synthesis likely employs starting materials derived from appropriate tryptamine derivatives and involves cyclization reactions to form the tetracyclic system. The choice of precursors with a chlorine atom at the appropriate position ensures the correct substitution pattern in the final product .

Chemical Reactivity

The chemical reactivity of 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one is influenced by its structural features, particularly the presence of the beta-carboline scaffold, the lactam functionality, and the chlorine substituent.

Biological Activity and Applications

The biological activity of 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one and structurally related compounds suggests potential applications in various therapeutic areas.

Related Compounds and Structural Analogs

6-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one belongs to a broader family of compounds with similar structural features. Examining these related compounds provides valuable context for understanding the unique properties and potential applications of our target compound.

Parent Compound and Direct Analogs

The most closely related compound is the non-chlorinated parent, 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one (also known as L-Oxonoreleagnine, CAS: 17952-82-8). This compound has been reported to occur naturally in plant species including Trigonostemon lii and Trigonostemon bonianus. Comparing the properties of the chlorinated and non-chlorinated variants can provide insights into the effects of the chlorine substituent on biological activity and physicochemical properties .

Other direct analogs include compounds with different substituents at the 6-position or with substituents at other positions of the ring system. These structural variations can significantly affect the compound's pharmacological profile and potential applications .

Broader Class of Related Compounds

6-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one can also be considered in the context of the broader class of beta-carboline compounds, which includes both natural and synthetic derivatives. Notable related structures include:

  • 6'-Chloro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole], a spiro compound with potential applications in cystic fibrosis treatment.

  • 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate, which features a slightly different arrangement of the ring system.

  • Various 1,3-disubstituted-9H-pyrido[3,4-b]indoles that have been investigated as potential lead compounds for antimalarial drugs .

  • 1H-Pyrido[3,4-b]indole-4-carboxamide derivatives, which have been patented for potential therapeutic applications .

The study of these related compounds provides a broader context for understanding structure-activity relationships and potential applications of 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one.

Current Research and Future Perspectives

Research on 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one and related compounds continues to evolve, with emerging findings suggesting new potential applications and directions for future investigation.

Recent Research Developments

Recent investigations into compounds structurally related to 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one have highlighted their potential as CFTR potentiators for cystic fibrosis treatment. Specifically, studies have identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype of potentiators, demonstrating significant efficacy in rescuing the gating defect of F508del- and G551D-CFTR mutations. These findings suggest that our target compound might also possess similar biological activities worth investigating .

Additionally, research on related beta-carbolines has explored their potential applications in various therapeutic areas, including as antimalarial agents, neuroprotective compounds, and anticancer drugs. These diverse applications stem from the ability of beta-carbolines to interact with multiple biological targets, a property that might extend to 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one as well .

Future Research Directions

Several promising avenues for future research on 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one include:

  • Comprehensive structure-activity relationship studies to optimize biological activity and pharmacokinetic properties.

  • Investigation of specific interactions with potential biological targets, including CFTR and other ion channels.

  • Exploration of synthetic methodologies to develop more efficient and environmentally friendly approaches to the compound and its derivatives.

  • Assessment of potential applications in cystic fibrosis treatment, based on the promising results observed with structurally related compounds.

  • Evaluation of other potential therapeutic applications, particularly in neurology and oncology, where beta-carbolines have shown promising activity .

These research directions could significantly advance our understanding of the compound's properties and potential applications, potentially leading to novel therapeutic agents based on the 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one scaffold.

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